molecular formula C6H8F2O2 B11722125 1,1-Difluoro-4-ethoxy-3-buten-2-one

1,1-Difluoro-4-ethoxy-3-buten-2-one

Cat. No.: B11722125
M. Wt: 150.12 g/mol
InChI Key: KGQQKBSALJNKEH-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-ethoxy-3-buten-2-one is an organic compound with the molecular formula C6H8F2O2. It is a liquid at room temperature and is known for its unique chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of both fluorine and ethoxy groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-4-ethoxy-3-buten-2-one can be synthesized through the reaction of difluoroacetic acid with ethyl vinyl ether. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the final product .

Industrial Production Methods

In an industrial setting, the continuous synthesis method is preferred for the production of this compound. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The product is then continuously extracted, which enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-4-ethoxy-3-buten-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Difluoro-4-ethoxy-3-buten-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-difluoro-4-ethoxy-3-buten-2-one involves its interaction with nucleophiles and electrophiles. The presence of the difluoro and ethoxy groups makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of difluoro and ethoxy groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

4-ethoxy-1,1-difluorobut-3-en-2-one

InChI

InChI=1S/C6H8F2O2/c1-2-10-4-3-5(9)6(7)8/h3-4,6H,2H2,1H3

InChI Key

KGQQKBSALJNKEH-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)C(F)F

Origin of Product

United States

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